4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

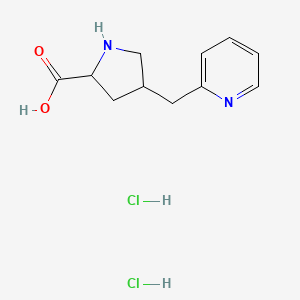

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride . This nomenclature reflects the core pyrrolidine ring substituted at the 4-position with a pyridin-2-ylmethyl group and at the 2-position with a carboxylic acid functional group. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules in salt formation.

The structural representation of the compound can be visualized through its SMILES notation : C1C(CNC1C(=O)O)CC2=CC=CC=N2.Cl.Cl. This string encodes the pyrrolidine backbone (C1C(CNC1...)), the pyridin-2-ylmethyl substituent (CC2=CC=CC=N2), and the two chloride ions (.Cl.Cl). The InChIKey ZACJWSWKDQHHNG-UHFFFAOYSA-N further provides a unique identifier for its three-dimensional conformation. PubChem hosts both 2D and 3D structural models, facilitating molecular visualization and computational studies.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C₁₁H₁₆Cl₂N₂O₂ . This formula accounts for:

- 11 carbon atoms (C₁₁),

- 16 hydrogen atoms (H₁₆),

- 2 chlorine atoms (Cl₂),

- 2 nitrogen atoms (N₂),

- 2 oxygen atoms (O₂).

A stoichiometric breakdown reveals the following mass contributions:

| Element | Quantity | Atomic Mass (g/mol) | Total Mass (g/mol) |

|---|---|---|---|

| C | 11 | 12.01 | 132.11 |

| H | 16 | 1.008 | 16.13 |

| Cl | 2 | 35.45 | 70.90 |

| N | 2 | 14.01 | 28.02 |

| O | 2 | 16.00 | 32.00 |

| Total | 279.16 |

The calculated molecular weight of 279.16 g/mol aligns with experimental data, confirming the compound’s stoichiometric integrity.

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for this compound is 1822556-46-6 , a unique identifier critical for regulatory and commercial documentation. Additional identifiers include:

- PubChem CID : 53398313,

- Synonym : this compound,

- SMILES :

C1C(CNC1C(=O)O)CC2=CC=CC=N2.Cl.Cl, - InChIKey :

ZACJWSWKDQHHNG-UHFFFAOYSA-N.

These identifiers ensure precise communication across chemical databases and research platforms.

Relationship to Parent Compound and Salt Formation Mechanism

The parent compound, 4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid (PubChem CID: 53398314), undergoes protonation at its amine and carboxylic acid groups to form the dihydrochloride salt. The reaction mechanism involves the addition of two equivalents of hydrochloric acid:

$$

\text{C}{11}\text{H}{14}\text{N}2\text{O}2 + 2\text{HCl} \rightarrow \text{C}{11}\text{H}{16}\text{Cl}2\text{N}2\text{O}_2

$$

This salt formation enhances the compound’s solubility in aqueous media, a critical factor in pharmaceutical formulations. The dihydrochloride form retains the parent structure’s core pharmacophore while improving bioavailability.

Properties

Molecular Formula |

C11H16Cl2N2O2 |

|---|---|

Molecular Weight |

279.16 g/mol |

IUPAC Name |

4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-6-8(7-13-10)5-9-3-1-2-4-12-9;;/h1-4,8,10,13H,5-7H2,(H,14,15);2*1H |

InChI Key |

ZACJWSWKDQHHNG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=N2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Key transformations include:

| Reaction Type | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Esterification | Methanol/H<sup>+</sup>, ethanol/H<sup>+</sup> | Methyl/ethyl esters | High yield under reflux |

| Amidation | Thionyl chloride (SOCl<sub>2</sub>) followed by amines (e.g., NH<sub>3</sub>, RNH<sub>2</sub>) | Primary/secondary amides | Requires activation of the carboxyl group |

These reactions retain the stereochemical integrity of the pyrrolidine ring when performed under mild conditions .

Functionalization of the Pyridine Ring

The pyridin-2-ylmethyl group participates in electrophilic substitution and coordination chemistry:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C | Nitro-substituted derivatives |

| Halogenation | Cl<sub>2</sub> or Br<sub>2</sub> in acetic acid | Halo-pyridinyl derivatives |

| Metal Coordination | Transition metals (e.g., Pd, Cu) | Stable chelate complexes |

The electron-deficient pyridine ring directs electrophiles to the meta position relative to the methyl-pyrrolidine substituent .

Modification of the Pyrrolidine Ring

The saturated five-membered ring undergoes stereospecific reactions:

Oxidation

-

Reagents : KMnO<sub>4</sub> (acidic conditions), RuO<sub>4</sub>

Reduction

-

Catalytic Hydrogenation : H<sub>2</sub>/Pd-C in ethanol reduces double bonds (if present) while preserving stereochemistry .

Alkylation

-

Conditions : Alkyl halides (e.g., CH<sub>3</sub>I) with NaH as a base

Salt Formation and pH-Dependent Behavior

As a dihydrochloride salt, the compound exhibits pH-sensitive solubility:

| Property | Value |

|---|---|

| Aqueous Solubility | >50 mg/mL (pH < 3) |

| Deprotonation | Occurs at pH > 5, forming free base |

Protonation of the pyridine nitrogen enhances water solubility, critical for biological assays .

Stereochemical Stability

The (2S,4R) configuration remains stable under:

-

Acidic/basic conditions (pH 2–10)

-

Temperatures ≤100°C

Racemization occurs only under harsh alkaline conditions (pH >12, >80°C) .

Industrial-Scale Synthetic Routes

Key steps from the patent literature (EP3015456A1):

-

Hydrolysis : Alkali bases (e.g., NaOH) cleave ester intermediates .

-

Catalytic Hydrogenation : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >95% enantiomeric excess .

-

Salt Formation : HCl gas in diethyl ether yields the dihydrochloride form.

Mechanistic Insights

-

Esterification : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing pyridine ring.

-

Pyridine Reactivity : Coordination to Lewis acids (e.g., BF<sub>3</sub>) accelerates electrophilic substitutions .

This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, coordination polymers, and chiral catalysts. Its reactivity profile underscores its versatility in both academic and industrial settings .

Scientific Research Applications

Medicinal Applications

-

Antimalarial Activity :

Recent studies have indicated that compounds with structural similarities to 4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride exhibit antimalarial properties. For instance, derivatives of quinoline have shown promising results against Plasmodium falciparum, the parasite responsible for malaria. The mechanism often involves inhibition of translation elongation factors critical for protein synthesis in the parasite, which could be relevant for the pyrrolidine derivative as well . -

Metalloprotease Inhibition :

The compound has been explored as a potential inhibitor of metalloproteases, enzymes linked to various diseases including cancer and cardiovascular disorders. Compounds derived from pyrrolidine structures have been shown to inhibit zinc hydrolase activity, which is crucial in the treatment of conditions like myocardial ischemia and hypertension . -

Antitumor Activity :

There is ongoing research into the application of pyrrolidine derivatives in oncology. For example, modifications to similar compounds have led to enhanced antiproliferative activities against breast cancer cells, suggesting that this compound could be explored for its potential in cancer therapy .

Case Study 1: Antimalarial Screening

A series of pyrrolidine derivatives were screened for their antimalarial activity against Plasmodium falciparum. The lead compound, structurally related to this compound, demonstrated an EC50 value of 120 nM. Further optimization improved pharmacokinetic properties leading to compounds with excellent oral efficacy in murine models of malaria .

Case Study 2: Metalloprotease Inhibition

In a study focusing on zinc hydrolase inhibitors, a derivative of pyrrolidine was tested for its ability to inhibit metalloprotease activity. The results indicated significant inhibition of enzyme activity associated with various pathological conditions, highlighting the therapeutic potential of such compounds in treating diseases linked with metalloprotease dysregulation .

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride with analogous pyrrolidine and piperidine derivatives, highlighting structural, physicochemical, and functional differences.

Table 1: Key Comparative Data

Key Observations

Substituent Effects: The pyridin-2-ylmethyl group in the target compound provides distinct electronic properties compared to the pyridin-3-ylmethyl isomer (e.g., altered π-π stacking or hydrogen-bonding capabilities) .

Stereochemical Influence :

- (2S,4R) configurations (e.g., in ) are common in bioactive molecules due to enhanced compatibility with chiral biological targets.

Salt Form Advantages :

- Dihydrochloride salts improve aqueous solubility and crystallinity, critical for drug formulation (e.g., levocetirizine dihydrochloride ).

Synthetic Accessibility: Compounds like 4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride are synthesized via hydrolysis of protected precursors, a method applicable to the target compound .

Biological Activity

4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, also known as (2S,4S)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H16Cl2N2O2

- Molecular Weight : 279.16 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water due to the dihydrochloride salt form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and alter receptor signaling pathways, making it a candidate for pharmacological research targeting neurological disorders.

Biological Activity Overview

Research indicates that this compound exhibits significant potential in various biological contexts:

- Neurological Disorders : The compound's structural characteristics allow it to effectively bind to receptors involved in neurological functions, suggesting potential applications in treating conditions such as anxiety and depression.

- Anticancer Activity : Preliminary studies have shown that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against A549 lung adenocarcinoma cells, indicating a structure-dependent anticancer activity .

- Antimicrobial Properties : The compound may also possess antimicrobial activity against multidrug-resistant pathogens, which is critical in the context of rising antibiotic resistance .

Anticancer Activity Study

A study investigated the anticancer properties of various pyrrolidine derivatives, including those similar to this compound. The results showed that certain structural modifications led to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards non-cancerous cells:

| Compound | A549 Cell Viability (%) | Cytotoxicity on HSAEC1-KT Cells (%) |

|---|---|---|

| Control (Cisplatin) | 50 | 20 |

| Compound A (with 4-Cl substitution) | 64 | 30 |

| Compound B (with 4-Br substitution) | 61 | 28 |

| Compound C (dimethylamino substitution) | 66 | 25 |

These findings underscore the importance of structural modifications in enhancing biological activity while minimizing adverse effects on healthy cells .

Antimicrobial Activity Study

In another investigation focusing on antimicrobial properties, compounds structurally related to 4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid were screened against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated promising activity against these pathogens, positioning such compounds as potential leads for developing new antimicrobial agents:

| Pathogen | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 12.5 |

These results highlight the potential for developing effective treatments against resistant bacterial strains using derivatives of this compound .

Q & A

Q. Basic Safety & Stability

- Storage : Store at –20°C in airtight, moisture-resistant containers to prevent hydrolysis of the dihydrochloride salt. Desiccants like silica gel are recommended .

- Handling : Use inert atmosphere (argon/nitrogen) gloveboxes for hygroscopic samples. Avoid skin contact; if exposed, rinse immediately with water and seek medical advice for persistent irritation .

What analytical techniques are critical for assessing purity and structural integrity?

Q. Basic Quality Control

- Elemental Analysis : Confirm C, H, N, and Cl content (deviation <0.4% from theoretical values).

- X-ray Crystallography : Resolve stereochemistry (e.g., (2S,3R,4R,5R)-pyrrolidine derivatives require crystallographic validation to assign chiral centers) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to identify hydrate formation or solvent residues .

How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

Q. Advanced Mechanistic Research

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in reactions involving hydrogen transfer (e.g., enzyme inhibition).

- Density Functional Theory (DFT) : Model electronic interactions between the pyridine ring and pyrrolidine carboxylate group to predict binding affinities or reaction pathways .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-protein interactions .

What role does this compound play in medicinal chemistry applications?

Q. Advanced Therapeutic Development

- Structure-Activity Relationship (SAR) Studies : Modify the pyridinylmethyl or pyrrolidine carboxylate groups to optimize bioavailability or target selectivity (e.g., proline derivatives in protease inhibition) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell models) to prioritize lead candidates .

How can computational modeling enhance understanding of its interactions?

Q. Advanced Computational Methods

- Molecular Dynamics (MD) Simulations : Predict conformational flexibility in aqueous vs. lipid environments.

- Docking Studies : Map binding poses with receptors (e.g., G-protein-coupled receptors) using AutoDock Vina or Schrödinger Suite .

What experimental designs address stability challenges under varying pH or temperature?

Q. Advanced Stability Profiling

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, then monitor degradation products via LC-MS .

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months to simulate long-term stability .

How can contradictory data on solubility or reactivity be resolved?

Q. Advanced Data Reconciliation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.